2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 920221-48-3
Cat. No.: VC11960363
Molecular Formula: C22H21F3N4O3S
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920221-48-3 |
|---|---|
| Molecular Formula | C22H21F3N4O3S |
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | 2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H21F3N4O3S/c1-13-7-14(2)27-21(26-13)33-12-17-9-18(30)19(32-3)10-29(17)11-20(31)28-16-6-4-5-15(8-16)22(23,24)25/h4-10H,11-12H2,1-3H3,(H,28,31) |
| Standard InChI Key | QDJXRDFKULGCLQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC)C |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC)C |
Introduction
Synthesis
The synthesis of this compound likely involves multiple steps combining heterocyclic chemistry and functional group transformations:
-
Formation of the Pyrimidine Core:
-
The pyrimidine ring can be synthesized through condensation reactions involving β-dicarbonyl compounds and urea derivatives.
-
-
Introduction of Sulfanyl Group:
-
A thiol derivative (e.g., 2-thio-4,6-dimethylpyrimidine) could be used to introduce the sulfanyl group via nucleophilic substitution.
-
-
Construction of the Dihydropyridine Ring:
-
The dihydropyridine ring is typically formed through Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
-
-
Coupling with Trifluoromethylphenylacetamide:
-
The final step involves coupling the dihydropyridine intermediate with 3-(trifluoromethyl)phenylacetamide using reagents like carbodiimides (e.g., DCC) or other coupling agents.
-
Medicinal Chemistry
The structural features of this compound suggest potential applications as:
-
Antitumor Agents: Compounds containing pyrimidine and dihydropyridine rings have been studied for their anticancer properties due to their ability to interact with DNA or inhibit key enzymes involved in cell proliferation.
-
Anti-inflammatory Agents: The trifluoromethyl group is often associated with enhanced pharmacokinetic properties and may contribute to anti-inflammatory activity.
Enzyme Inhibition
The presence of electron-rich groups (e.g., sulfanyl and methoxy) suggests that this compound could act as an inhibitor for enzymes requiring nucleophilic attack or hydrogen bonding interactions.
Drug Design
Given its complexity and functional diversity, this molecule could serve as a scaffold for further drug development targeting specific biological pathways.
Research Findings
While no direct studies on this exact compound are available in the provided sources, related derivatives have shown promising biological activities:
-
Anticancer Activity:
-
Crystal Structure Analysis:
-
Pharmacokinetics:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume